SR 57227A

Neurochemistry Signal Transduction CNS Pharmacology

Researchers needing systemic CNS 5-HT3 activation often face limited brain penetrance with standard agonists like 2-methyl-5-HT. SR 57227A solves this as an orally bioavailable, blood-brain barrier-permeant, selective 5-HT3 partial agonist. - Validated for in vivo behavioral, electrophysiological, and nociplastic pain models. - IC50: 2.8-250 nM; exhibits entropy-driven binding distinct from antagonists. - Research-use-only compound supplied with rigorous analytical documentation.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
CAS No. 77145-61-0
Cat. No. B109795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 57227A
CAS77145-61-0
Synonyms4-amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride
4-amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride
SR 57227A
SR-57227A
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl
InChIInChI=1S/C10H14ClN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H
InChIKeyFUMINTAAUJUVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR 57227A Overview


SR 57227A (4-amino-(6-chloro-2-pyridyl)-1 piperidine hydrochloride) is a synthetic small-molecule agonist of the serotonin type-3 (5-HT3) receptor [1]. Characterized as a potent, orally bioavailable, and selective 5-HT3 agonist, it exhibits high affinity for the receptor (IC50 range 2.8–250 nM) across various assay conditions and demonstrates robust blood-brain barrier permeability [1]. Unlike many 5-HT3 receptor-targeting agents that are antagonists (e.g., antiemetics like ondansetron), SR 57227A is a key preclinical tool for selectively activating central 5-HT3 receptors in vivo [1].

Workflow Systemic (oral, i.p.) CNS 5-HT3 receptor activation
Selection High-affinity, BBB-permeable 5-HT3 agonist tool
Use Context Behavioral, electrophysiology, and pain research models

SR 57227A Differentiation


The 5-HT3 receptor family includes both agonist and antagonist tool compounds, but critical differences in brain penetrance, functional partial agonism, and in vivo efficacy preclude simple substitution [1]. Most reference agonists (e.g., 2-methyl-5-HT, PBG, mCPBG) have limited central nervous system (CNS) exposure following systemic administration, severely restricting their utility for behavioral or CNS pharmacology studies [1]. SR 57227A is uniquely validated for oral and intraperitoneal CNS studies due to its brain penetration and sustained central receptor occupancy [1]. Furthermore, its partial agonist profile at human 5-HT3 receptors distinguishes it from full agonists, potentially offering a distinct modulatory effect [2]. The quantitative evidence below demonstrates why experimental outcomes depend on the specific compound chosen.

Most 5-HT3 agonists (2-methyl-5-HT, PBG, mCPBG) lack sufficient CNS exposure after systemic dosing, limiting their utility for behavioral studies.
5-HT3 antagonists (e.g., ondansetron) block receptor signaling and produce opposite modulatory effects, not interchangeable with agonists.
Partial agonist profile at human 5-HT3 receptors may yield different functional outcomes compared to full agonists; assay conditions may alter relative efficacy.

SR 57227A Comparative Performance


PI Turnover: More Potent than PBG Analogs

In rat fronto-cingulate cortical slices, SR 57227A stimulated phosphoinositide (PI) turnover more potently than phenylbiguanide (PBG) and its chloro-derivatives (mCPBG, oCPBG) [1]. The rank order of agonist potency (5-HT > 2-Me-5-HT > SR 57227A > PBG = mCPBG = oCPBG) places SR 57227A as a more efficacious tool than the widely used PBG-class agonists for studying 5-HT3-mediated PI signaling in the CNS [1].

PI Turnover Potency Rank
Head-to-head
Rank: 5-HT > 2-Me-5-HT > SR 57227A > PBG = mCPBG = oCPBG
Supports selection for CNS PI turnover assays over PBG-class agonists.
Rat fronto-cingulate cortical slices; reported intrinsic activity rank.
Neurochemistry Signal Transduction CNS Pharmacology

CA1 Firing Suppression vs. 2-Methyl-5-HT

Microiontophoretic application of SR 57227A produced a more pronounced current-dependent suppression of glutamate-induced firing in rat hippocampal CA1 pyramidal cells compared to the reference 5-HT3 agonist 2-methyl-5-HT [1]. While both compounds suppressed firing, SR 57227A was noted to be 'more effective' [1]. Furthermore, intravenous administration of SR 57227A was effective in reducing the firing rate of CA1 pyramidal cells, an effect blocked by the 5-HT3 antagonist BRL 46470A [1].

CA1 Firing Suppression
Head-to-head
SR 57227A more effective than 2-methyl-5-HT in suppressing glutamate-induced CA1 pyramidal firing.
Supports hippocampal electrophysiology studies requiring sustained inhibitory signal.
Microiontophoresis and i.v. routes; effect blocked by 5-HT3 antagonist BRL 46470A.
Electrophysiology Neuropharmacology Hippocampus

Analgesia in Nociplastic Pain Models

In a 2022 study, SR 57227A significantly restored paw withdrawal thresholds in three distinct chronic pain models in mice: it reduced pain-like behaviors in the formalin test, reversed reductions in paw withdrawal thresholds induced by acidic saline intramuscular injection, and restored thresholds reduced by sciatic nerve ligation (SNL) [1]. Critically, unlike the opioid analgesic fentanyl, SR 57227A induced no preference behaviors in the conditioned place preference test, indicating a lack of addictive liability in this assay [1].

Nociplastic Pain Models
Cross-study
Restored paw withdrawal thresholds in formalin, acidic saline, and SNL models; no conditioned place preference vs. fentanyl.
Supports nociplastic pain research without opioid-like conditioned place preference in assay.
Mouse models; reported lack of addictive liability in CPP test.
Analgesia Chronic Pain Nociplastic Pain

Thermodynamic Binding: Agonist-Specific Signature

Thermodynamic analysis of [3H]granisetron displacement from rat cortical synaptosomal membranes revealed a distinct binding signature for 5-HT3 agonists versus antagonists [1]. The displacing potencies of agonists, including SR 57227A, decreased with decreasing temperature, while antagonist potencies increased [1]. This entropic signature, consistent with ionic interactions, distinguishes agonists like SR 57227A from clinically used antagonists such as ondansetron and granisetron, which exhibit hydrophobic binding characteristics [1].

Thermodynamic Binding
Class-level
Agonist displacing potencies decrease with temperature; antagonist potencies increase.
Distinguishes agonist-induced conformational state from antagonist binding.
[3H]granisetron binding on rat cortical membranes; entropy-driven interaction.
Thermodynamics Receptor Binding Pharmacology

SR 57227A Applications


In Vivo CNS Pharmacology Studies

SR 57227A is the validated standard for systemic (oral or intraperitoneal) activation of central 5-HT3 receptors in rodents [1]. Use SR 57227A when the experimental objective requires in vivo behavioral or electrophysiological endpoints (e.g., anxiety, fear conditioning, nociception) where alternative agonists like 2-methyl-5-HT or PBG cannot achieve adequate CNS exposure [REFS-1, REFS-2, REFS-3].

Preclinical Analgesic Research

SR 57227A is a key tool compound for investigating 5-HT3 receptor-mediated analgesia in models of nociplastic pain (formalin, acidic saline, SNL) and cue-induced pain [4]. It is particularly valuable for studying non-opioid pain relief mechanisms, as it lacks the conditioned place preference (addictive liability) observed with opioid analgesics [4].

Electrophysiology of 5-HT3 & Glutamate

For in vitro or in vivo electrophysiology examining 5-HT3 receptor influence on glutamate-induced neuronal firing (e.g., in hippocampus or prefrontal cortex), SR 57227A offers superior efficacy and a slower, non-desensitizing response compared to the classic agonist 2-methyl-5-HT [3]. Its partial agonist/antagonist profile also makes it useful for studying receptor desensitization and current inhibition [5].

Receptor Conformation & Biophysics

Due to its distinct thermodynamic binding signature (agonist-specific entropy-driven binding) that differs fundamentally from 5-HT3 antagonists [6], SR 57227A is the appropriate tool for experiments designed to probe the agonist-induced conformational state of the 5-HT3 receptor, including studies on receptor thermodynamics, allosteric modulation, or agonist-antagonist state transitions [6].

Application
Selection Property
Validation Focus
In Vivo CNS Pharmacology Studies
Blood-brain barrier penetration
Central 5-HT3 receptor occupancy and behavioral endpoints
Nociplastic Pain Research
Non-opioid mechanism
Conditioned place preference and mechanical threshold models
5-HT3 & Glutamate Electrophysiology
Sustained inhibitory signal
Glutamate-induced firing suppression and receptor desensitization assays
Receptor Conformation & Biophysics
Agonist-specific thermodynamic signature
Temperature-dependent binding and conformational state characterization

Technical Documentation Hub

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42 linked technical documents
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